molecular formula C7H4ClF3O3S B1432403 2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride CAS No. 1261862-25-2

2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride

Cat. No.: B1432403
CAS No.: 1261862-25-2
M. Wt: 260.62 g/mol
InChI Key: IWJHQWQEYHAZAC-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride (CAS 1261862-25-2) is a fluorinated aromatic sulfonyl chloride with the molecular formula C₇H₄ClF₃O₃S and a molecular weight of 260.62 g/mol . Its structure features a sulfonyl chloride group (-SO₂Cl) at position 1, a difluoromethoxy (-OCF₂H) substituent at position 2, and a fluorine atom at position 5 on the benzene ring. This compound is classified as a Class 8 hazardous material (corrosive) under UN 3265, with hazard statement H314 (causes severe skin burns and eye damage) and precautionary measures including the use of protective equipment (P280, P305+P351+P338) .

Properties

IUPAC Name

2-(difluoromethoxy)-5-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-3-4(9)1-2-5(6)14-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJHQWQEYHAZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261862-25-2
Record name 2-(difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride
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Preparation Methods

Selective Fluorination of Trichloromethoxybenzene

A critical early step is the selective fluorination of trichloromethoxybenzene to produce chlorine difluoromethoxyphenyl intermediates. This is typically achieved using anhydrous hydrogen fluoride under pressure, with perfluoroalkyl sulfonyl fluoride catalysts.

  • Reaction Conditions:

    • Reactor: Stainless steel autoclave with stirring and temperature control.
    • Temperature: 80–110 °C (optimal 80–90 °C).
    • Pressure: 2.5–2.8 MPa.
    • Catalyst: Perfluoroalkyl sulfonic acid fluorides such as perfluorobutyl sulfonic acid fluoride or full-fluorooctyl sulfuryl fluoride.
    • Molar Ratios: Hydrogen fluoride to trichloromethoxybenzene between 8:1 and 11:1; catalyst to trichloromethoxybenzene mass ratio approximately 0.005–0.006.
  • Process Summary:

    • Trichloromethoxybenzene is fluorinated in the presence of hydrogen fluoride and catalyst.
    • The reaction mixture is purged with nitrogen to remove excess HF.
    • Neutralization and wet distillation steps follow to isolate the chlorodifluoromethoxyphenyl product.
  • Yields:

    • Yields of about 72–75% are reported for this step.
Parameter Value/Range Notes
Temperature 80–90 °C Optimal fluorination temperature
Pressure 2.5–2.8 MPa Controlled reaction pressure
HF to substrate molar ratio 8:1 – 11:1 Excess HF acts as solvent/reactant
Catalyst (mass ratio) 0.005 – 0.006 (to substrate) Perfluoroalkyl sulfonyl fluorides
Reaction time ~4 hours
Product yield 72–75% Chlorodifluoromethoxyphenyl

Nitration of Chlorodifluoromethoxyphenyl

Following fluorination, nitration introduces a nitro group at the appropriate position on the aromatic ring:

  • Reaction Conditions:

    • Acid medium: Concentrated sulfuric acid (90–98%).
    • Nitrating mixture: Nitric acid and sulfuric acid mixed in a ratio of 1:3 to 1:4 by mass.
    • Temperature: -10 to 30 °C.
    • Molar ratios: Nitro mixture to substrate adjusted to achieve desired substitution.
  • Process Summary:

    • The chlorodifluoromethoxyphenyl compound is added to sulfuric acid.
    • The nitrating mixture is added dropwise under controlled temperature.
    • After reaction completion, the mixture is neutralized, washed, and the product isolated.
  • Yields:

    • Reported yields for the nitration step are high, around 89%.
Parameter Value/Range Notes
Sulfuric acid concentration 90–98% Acts as acid medium
Nitric acid to sulfuric acid 1:3 – 1:4 (mass ratio) Nitrating mixture composition
Reaction temperature -10 to 30 °C Controlled to avoid side reactions
Molar ratio (substrate:nitric acid) 1:1 to 1:2 Ensures complete nitration
Reaction time 1–2 hours (dropwise addition)
Product yield ~89% 4-nitro-chlorodifluoromethoxyphenyl

Conversion to Sulfonyl Chloride

While explicit detailed procedures for sulfonyl chloride formation from the nitrated intermediate are less commonly detailed in public literature, typical synthetic routes involve sulfonation of the aromatic ring followed by chlorination to form the sulfonyl chloride group.

  • The sulfonyl chloride functionality is introduced via reaction with chlorosulfonic acid or sulfuryl chloride.
  • Conditions are carefully controlled to maintain the integrity of the difluoromethoxy and fluorine substituents.

Summary Table of Preparation Steps

Step Reactants/Conditions Key Parameters Yield (%) Notes
Selective fluorination Trichloromethoxybenzene + HF + catalyst 80–90 °C, 2.5–2.8 MPa, 4 h 72–75 Perfluoroalkyl sulfonyl fluoride catalyst
Nitration Chlorodifluoromethoxyphenyl + H2SO4 + HNO3 -10 to 30 °C, 1–2 h ~89 Controlled addition, acid medium
Sulfonyl chloride formation Nitrated intermediate + chlorosulfonic acid or SO2Cl2 Standard sulfonation/chlorination conditions Variable Conditions optimized to preserve groups

Research Findings and Analysis

  • The use of anhydrous hydrogen fluoride as both reactant and solvent in the fluorination step is critical for selective introduction of the difluoromethoxy group without over-fluorination or decomposition.
  • Catalysts such as perfluoroalkyl sulfonyl fluorides enhance reaction efficiency and selectivity.
  • The nitration step requires precise temperature control and stoichiometry to avoid side reactions and ensure high yield.
  • The sulfonyl chloride group introduction is typically done under mild conditions to prevent degradation of the sensitive fluorinated groups.
  • The overall synthetic route demonstrates a balance between reactivity and selectivity, leveraging the unique properties of fluorinated reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride serves as an essential building block in the synthesis of pharmaceutical compounds. Its reactivity allows for the development of novel therapeutic agents targeting various diseases.

Case Study: Anticancer Properties

Research indicates that derivatives of sulfonyl chlorides exhibit significant antiproliferative effects against cancer cell lines. For instance:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
PIB-SOsHT-29 (Colon Carcinoma)0.5 - 1.0Microtubule disruption
CA-4M21 (Skin Melanoma)0.3 - 0.7Angiogenesis inhibition
Related CompoundMCF7 (Breast Carcinoma)0.2 - 0.5Apoptosis induction

These findings highlight the potential for developing anticancer agents based on this compound's structure.

Organic Synthesis

The compound is utilized in organic synthesis due to its ability to introduce sulfonyl groups into target molecules, facilitating the creation of complex organic structures.

Synthesis Pathways

The synthesis of this compound typically involves:

  • Introduction of the difluoromethoxy group.
  • Sulfonylation through reaction with chlorosulfonic acid.

This versatility makes it a valuable intermediate in various synthetic routes.

Material Science

In material science, this compound is employed in the development of advanced materials, particularly fluorinated polymers that exhibit unique properties such as enhanced thermal stability and chemical resistance.

Neuroprotective Effects

Recent studies suggest that compounds similar to this compound may inhibit β-secretase (BACE1), an enzyme linked to Alzheimer's disease.

Table: Neuroprotective Activity Against BACE1

Compound NameActivityEffectiveness
Amino-5-[4-(difluoromethoxy)phenyl]BACE1 InhibitionHigh
Control CompoundNo effectNone

This inhibition could potentially prevent amyloid plaque formation, offering therapeutic benefits for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The difluoromethoxy group can influence the electronic properties of the aromatic ring, affecting the reactivity and stability of the compound .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Electron-Withdrawing Groups (EWGs): The difluoromethoxy (-OCF₂H) and chlorine substituents in the target compound and 2,4-dichloro-5-fluorobenzenesulfonyl chloride enhance electrophilicity at the sulfonyl chloride group, promoting reactivity in nucleophilic substitution reactions .

Steric Effects:

  • The ethoxy group in 5-chloro-2-ethoxybenzene-1-sulfonyl chloride introduces steric hindrance, which may slow reaction kinetics compared to smaller substituents like fluorine or methoxy .

Hazard Profiles:

  • All sulfonyl chlorides in this class exhibit corrosivity (GHS Class 8), but packaging group distinctions (e.g., Group II for the target compound) reflect differences in hazard intensity during transport .

Biological Activity

2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride is a synthetic compound notable for its unique structural features, including a difluoromethoxy group and a sulfonyl chloride functional group. This article delves into the biological activity of this compound, exploring its potential applications in medicinal chemistry, its mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₄ClF₃O₃S
  • Molecular Weight : Approximately 260.62 g/mol
  • Structural Characteristics :
    • Contains a difluoromethoxy group, which enhances metabolic stability.
    • The sulfonyl chloride group is known for its reactivity in organic synthesis.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in primary literature; however, related compounds with similar structures have shown significant pharmacological properties. The presence of fluorine atoms typically enhances the compound's lipophilicity and bioavailability, making it a candidate for further investigation in drug development.

Potential Applications

  • Medicinal Chemistry :
    • Investigated for potential therapeutic effects against various diseases.
    • May serve as an intermediate in the synthesis of complex organic molecules.
  • Insecticidal Activity :
    • Preliminary studies suggest effectiveness against mosquito larvae (e.g., Aedes aegypti), indicating potential use in vector control strategies.
  • Antimicrobial Properties :
    • Similar fluorinated compounds have demonstrated antimicrobial activity, suggesting that this compound may also possess such properties.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the difluoromethoxy group enhances its ability to interact with biological targets such as proteins and enzymes involved in disease pathways. This interaction may disrupt critical cellular processes, leading to physiological effects relevant to its potential applications.

Case Studies

  • Larvicidal Efficacy Against Aedes aegypti :
    • A study conducted in Brazil evaluated various compounds for their larvicidal activity. Results indicated that this compound could effectively control mosquito populations with minimal toxicity to non-target species.
    CompoundLC50 (μM)LC90 (μM)
    This compoundTBDTBD
    Temephos (control)<10.94TBD
  • Toxicological Assessment :
    • Toxicity studies revealed that even at high concentrations (up to 5200 μM), the compound did not induce significant cytotoxicity in human peripheral blood mononuclear cells. In vivo studies showed mild behavioral effects at high doses (2000 mg/kg) without structural damage to vital organs.
  • Antimicrobial Activity :
    • Related compounds have been tested for antimicrobial properties against Staphylococcus aureus. While specific data on this compound is limited, structurally similar compounds often exhibit considerable antimicrobial activity.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
2-(Difluoromethoxy)-4-fluorobenzenesulfonyl chlorideSimilar sulfonyl chloride groupDifferent positioning of fluorine affects reactivity
2-(Difluoromethoxy)-3-fluorobenzenesulfonyl chlorideContains difluoromethoxy and sulfonyl groupsVariations in substitution pattern influence biological activity
5-Fluoro-2-nitrophenolLacks sulfonyl chloride but has fluorineUsed as a precursor for various synthetic routes

Q & A

Q. What are the common synthetic routes for 2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride?

The compound is typically synthesized via sulfonation and halogenation steps. A key method involves reacting the precursor benzoic acid derivative with thionyl chloride (SOCl₂) in solvents like dichloromethane (DCM) or benzene, often with catalytic dimethylformamide (DMF) to enhance reactivity. For example, refluxing 2-chloro-4-fluoro-5-nitrobenzoic acid with SOCl₂ in DCM yields the corresponding sulfonyl chloride . Optimization of reaction time (3–4 hours) and solvent choice (e.g., DCM over benzene for safety) is critical to minimize side products .

Q. How should researchers characterize this compound to confirm purity and structure?

Characterization requires a combination of analytical techniques:

  • NMR spectroscopy : To confirm substituent positions (e.g., difluoromethoxy and fluorine groups).
  • FTIR : Identifies functional groups (S=O stretch at ~1370 cm⁻¹ for sulfonyl chloride).
  • HPLC : Quantifies purity (>95%) and detects impurities like sulfonic acid byproducts .
  • Mass spectrometry : Validates molecular weight (e.g., C₇H₃ClF₂O₃S, exact mass 252.93 g/mol) .

Q. What safety precautions are necessary when handling this compound?

  • Reactivity : Hydrolyzes in moisture to release HCl gas; use anhydrous conditions and inert atmospheres.
  • Storage : Keep in sealed, desiccated containers at 2–8°C.
  • PPE : Acid-resistant gloves, goggles, and fume hoods are mandatory. Spills require neutralization with sodium bicarbonate .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., difluoromethoxy vs. methoxy) influence reactivity in nucleophilic substitutions?

The difluoromethoxy group (-OCF₂) is strongly electron-withdrawing due to the electronegativity of fluorine, which activates the sulfonyl chloride toward nucleophilic attack (e.g., by amines or alcohols). Comparative studies with methoxy-substituted analogs show faster reaction kinetics in forming sulfonamides or esters . Computational DFT studies can further quantify substituent effects on charge distribution .

Q. What strategies mitigate over-oxidation or hydrolysis during synthesis?

  • Solvent selection : Non-polar solvents (e.g., DCM) reduce water ingress.
  • Catalyst control : Limit DMF to 0.1–0.5% to avoid excessive activation of SOCl₂.
  • Temperature modulation : Maintain reflux at 40–50°C to balance reaction rate and side-product formation .

Q. How can researchers resolve contradictions in reported yields for sulfonamide coupling reactions?

Discrepancies often arise from competing side reactions (e.g., hydrolysis or dimerization). Systematic optimization includes:

  • Stoichiometry : Use 1.2–1.5 equivalents of amine to ensure complete conversion.
  • Base selection : Triethylamine or pyridine scavenges HCl, improving reaction efficiency.
  • In-situ monitoring : Use TLC or inline IR to detect intermediate sulfonic acids .

Q. What analytical methods detect and quantify trace impurities in this compound?

  • HPLC-MS : Identifies sulfone byproducts (e.g., from over-oxidation) with detection limits <0.1% .
  • Ion chromatography : Quantifies residual chloride ions from incomplete purification.
  • Stability studies : Accelerated degradation under heat/humidity reveals hydrolysis pathways .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies show:

  • Anhydrous : Stable for >6 months at 2–8°C.
  • Hydrated : Degrades within 72 hours at 25°C/60% RH, forming 5-fluorobenzene sulfonic acid. Lyophilization extends shelf life .

Methodological Insights

  • Synthetic Optimization : Use Design of Experiments (DoE) to model solvent, temperature, and catalyst interactions .
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in SOCl₂) tracks oxygen transfer during sulfonation .
  • Computational Tools : Molecular docking predicts reactivity in drug-discovery applications (e.g., protease inhibition) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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